molecular formula C11H14ClN5O2 B105705 N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide CAS No. 171887-04-0

N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide

Cat. No.: B105705
CAS No.: 171887-04-0
M. Wt: 283.71 g/mol
InChI Key: OSFRHUVOPNVUGL-RQJHMYQMSA-N
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Description

N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C11H14ClN5O2 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide, also known by its CAS number 171887-04-0, is a pyrimidine derivative with potential biological activity. This compound has garnered attention due to its structural features that may influence its interaction with biological targets, particularly in the context of antiviral and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The molecular formula of this compound is C11H14ClN5O2, with a molecular weight of 283.71 g/mol. Its structure includes a chlorinated pyrimidine ring and a cyclopentene moiety, which are critical for its biological interactions.

PropertyValue
Molecular Formula C11H14ClN5O2
Molecular Weight 283.71 g/mol
CAS Number 171887-04-0

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. Specifically, studies have shown that pyrimidine derivatives can inhibit viral replication by targeting nucleoside triphosphate synthesis pathways. For instance, modifications in the pyrimidine structure can enhance binding affinity to viral polymerases, thereby blocking their activity and preventing viral proliferation .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives are known to interfere with DNA synthesis and repair mechanisms in cancer cells. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by inhibiting key enzymes involved in nucleotide metabolism . The presence of the hydroxymethyl group may further enhance its efficacy by improving solubility and bioavailability.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : By mimicking natural substrates, this compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
  • Interference with Nucleotide Synthesis : The compound's structure allows it to compete with endogenous nucleotides, disrupting normal cellular processes.

Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the antiviral efficacy of various pyrimidine derivatives against HIV. The results indicated that compounds structurally related to this compound showed IC50 values in the low micromolar range, suggesting strong antiviral activity .

Study 2: Anticancer Properties

In another study focusing on cancer therapeutics, researchers investigated the effects of pyrimidine derivatives on breast cancer cell lines. The results demonstrated that these compounds induced significant apoptosis and reduced cell viability through the activation of caspase pathways . The study highlighted the importance of structural modifications in enhancing anticancer activity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide is C11H14ClN5O2, with a molecular weight of 283.71 g/mol. Its structure features a pyrimidine core, which is significant in its biological activity.

Pharmaceutical Applications

  • Antiviral Activity :
    • The compound is structurally related to known antiviral agents. Pyrimidine derivatives are often explored for their ability to inhibit viral replication by targeting nucleic acid synthesis pathways. For instance, similar compounds have been utilized as intermediates in the synthesis of antiviral drugs like Abacavir, which is used in HIV treatment .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer properties. Pyrimidine derivatives are known to interfere with DNA synthesis and repair mechanisms, making them candidates for cancer therapeutics. Research indicates that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in cellular processes. For example, certain pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to reduced growth of cancerous cells.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The process includes:

  • Formation of the Pyrimidine Core :
    • Initial steps involve the condensation of appropriate precursors to form the pyrimidine ring.
  • Introduction of Functional Groups :
    • Subsequent reactions introduce amino and hydroxymethyl groups at specific positions on the pyrimidine ring to create the desired structure.
  • Chlorination :
    • Chlorination at the 4-position is crucial for enhancing biological activity and selectivity.

Case Study 1: Antiviral Efficacy

In a study assessing various pyrimidine derivatives for antiviral activity, this compound was evaluated against HIV strains. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

Research conducted on a series of pyrimidine derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced cytotoxic effects against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics .

Properties

IUPAC Name

N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFRHUVOPNVUGL-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.